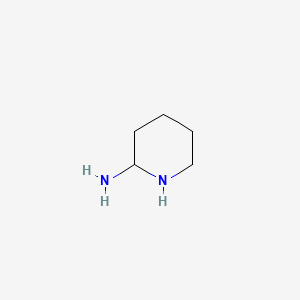

2-Aminopiperidine

CAS No.: 45505-62-2

Cat. No.: VC2495955

Molecular Formula: C5H12N2

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 45505-62-2 |

|---|---|

| Molecular Formula | C5H12N2 |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | piperidin-2-amine |

| Standard InChI | InChI=1S/C5H12N2/c6-5-3-1-2-4-7-5/h5,7H,1-4,6H2 |

| Standard InChI Key | JAKNYTQAGPEFJB-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)N |

| Canonical SMILES | C1CCNC(C1)N |

Introduction

Chemical Properties and Structure

Physical Properties

2-Aminopiperidine exhibits several distinctive physical properties that influence its handling, storage, and application in chemical processes. The following table summarizes the key physical parameters of this compound:

The relatively high boiling point of 2-aminopiperidine suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino group. The predicted density is less than water, indicating that the compound would float if placed in water, though its solubility in water would also play a role in this interaction.

It is worth noting that many of the physical parameters reported for 2-aminopiperidine are based on predictive models rather than direct experimental measurements. This highlights a gap in the experimental characterization of this compound and suggests an opportunity for further research to verify these predicted values with experimental data.

Structural Characteristics

The chemical structure of 2-aminopiperidine consists of a six-membered piperidine ring with a primary amino group (-NH2) attached to the carbon at position 2. This structural arrangement provides the molecule with several distinctive features:

-

The piperidine ring exists predominantly in a chair conformation, which is the most stable arrangement for six-membered rings.

-

The amino group at position 2 can adopt either an axial or equatorial orientation relative to the ring, with the equatorial position generally being favored due to reduced steric interactions.

-

The nitrogen atom in the piperidine ring introduces basicity to the molecule, while also providing a site for potential functionalization.

-

The primary amino group serves as a nucleophilic center, enabling various substitution and addition reactions.

This structural arrangement creates a molecule with multiple reactive sites, contributing to its versatility in organic synthesis. The spatial arrangement of the amino group relative to the ring nitrogen also influences the compound's reactivity and coordination properties.

Chemical Reactivity

The reactivity of 2-aminopiperidine is primarily determined by the presence of two nitrogen atoms with different chemical environments. The primary amino group at position 2 and the secondary amine within the piperidine ring each contribute distinct reactive properties:

-

The primary amino group (-NH2) functions as a nucleophile in substitution reactions, readily reacting with electrophiles such as acyl chlorides, aldehydes, and ketones.

-

The ring nitrogen can participate in alkylation reactions and can be protected using common protecting groups like Boc (tert-butyloxycarbonyl) to enable selective functionalization of the primary amino group.

-

The compound can participate in reductive amination reactions, allowing for the introduction of additional functional groups.

-

As a diamine, 2-aminopiperidine can serve as a ligand in coordination chemistry, forming complexes with various metal ions.

The basic nature of both nitrogen atoms makes 2-aminopiperidine susceptible to protonation under acidic conditions, affecting its solubility and reactivity in different pH environments. This property is particularly relevant when considering its use in biological systems or pharmaceutical applications.

Applications

Pharmaceutical Applications

The structural features of 2-aminopiperidine make it particularly valuable in pharmaceutical research and development. Its potential pharmaceutical applications include:

-

Building block for active pharmaceutical ingredients (APIs): The piperidine ring is found in numerous pharmaceutically active compounds, and the 2-amino substitution provides a convenient handle for further functionalization.

-

Synthesis of peptidomimetics: The structural similarity to certain amino acids makes 2-aminopiperidine useful in the design of peptidomimetics—compounds that mimic the structure and function of peptides while offering improved pharmacokinetic properties.

-

Development of enzyme inhibitors: The basic nitrogen atoms in 2-aminopiperidine can participate in hydrogen bonding interactions with enzyme active sites, making derivatives of this compound potential candidates for enzyme inhibition studies.

Given its structural similarity to components found in various bioactive compounds, derivatives of 2-aminopiperidine might exhibit activities such as antimicrobial, antiviral, or anticancer properties, though specific studies would be needed to confirm such activities for particular derivatives.

Research Applications

In the research setting, 2-aminopiperidine serves several important functions:

-

Synthetic intermediate: Its bifunctional nature makes it valuable in the synthesis of complex molecules, particularly those containing nitrogen heterocycles.

-

Structure-activity relationship (SAR) studies: Derivatives of 2-aminopiperidine can be systematically altered to investigate how structural changes affect biological activity, contributing to the understanding of drug-target interactions.

-

Coordination chemistry: As a diamine, 2-aminopiperidine can form complexes with various metal ions, with potential applications in catalysis and materials science.

-

Mechanistic probes: The compound's distinctive structural features make it useful for investigating reaction mechanisms and studying the effects of stereochemistry on chemical reactivity.

These research applications highlight the versatility of 2-aminopiperidine as a tool in chemical and biological investigations, contributing to advancements in multiple scientific disciplines.

Biological Activity

Pharmacological Properties

-

Potential for receptor binding: The piperidine ring is found in numerous compounds that interact with various biological receptors, suggesting that derivatives of 2-aminopiperidine might exhibit activity at certain receptor types.

-

Metabolic considerations: Compounds containing piperidine rings are often subject to specific metabolic pathways, including N-oxidation and ring-opening reactions, which would influence the pharmacokinetic profile of 2-aminopiperidine and its derivatives.

-

Blood-brain barrier permeability: The relatively low molecular weight and basic nature of 2-aminopiperidine suggest potential for blood-brain barrier penetration, which could be relevant for neurological applications.

It is important to note that specific pharmacological properties would depend heavily on the exact structural modifications made to the 2-aminopiperidine scaffold, and substantial variation in activity could result from even minor structural changes.

Toxicological Profile

The toxicological properties of 2-aminopiperidine require careful consideration for its safe handling and use. According to the available hazard information:

-

Acute toxicity: 2-Aminopiperidine is classified with hazard statement H301, indicating toxicity if swallowed .

-

Corrosivity: The compound is labeled with hazard statement H314, indicating that it causes severe skin burns and eye damage .

-

Safety measures: Precautionary statements recommend wearing protective gloves/protective clothing/eye protection/face protection (P280), seeking immediate medical attention if ingested (P301+P310), and careful handling in case of eye contact (P305+P351+P338, P310) .

This toxicological profile necessitates appropriate safety measures when handling 2-aminopiperidine, including proper personal protective equipment and engineering controls to minimize exposure. The corrosive nature of the compound is particularly noteworthy, as it presents risks for tissue damage upon direct contact.

Comparison with Related Compounds

Comparison with 3-Amino-2-piperidinone

Comparing 2-aminopiperidine with 3-amino-2-piperidinone reveals several significant structural and property differences:

The most notable difference between these compounds is the presence of a carbonyl group in 3-amino-2-piperidinone, creating an amide functionality that significantly alters the compound's physical properties and reactivity. This carbonyl group contributes to the substantially higher boiling point of 3-amino-2-piperidinone compared to 2-aminopiperidine, likely due to enhanced hydrogen bonding capabilities.

From a biological perspective, 3-amino-2-piperidinone (also known as cyclo-ornithine) has been identified as a secondary metabolite found in various organisms , whereas 2-aminopiperidine is primarily known for its synthetic utility. This distinction suggests different evolutionary and metabolic roles for these structurally related compounds.

Comparison with 2-Aminopyridine

2-Aminopyridine represents another structurally related compound that differs from 2-aminopiperidine in significant ways:

The primary structural difference between these compounds is the saturation of the heterocyclic ring: 2-aminopiperidine contains a fully saturated piperidine ring, while 2-aminopyridine features an aromatic pyridine ring. This fundamental difference dramatically affects the electronic properties, reactivity, and conformational flexibility of these compounds.

The aromatic character of 2-aminopyridine influences its chemical behavior, making it less basic than 2-aminopiperidine due to the delocalization of the nitrogen lone pair into the aromatic system. This electronic difference would significantly impact how these compounds interact with biological targets and participate in chemical reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume